14-Methoxymetopon

Analgesia In Vivo Potency Opioid Receptor

14-Methoxymetopon is a critical research tool distinguished by its functional selectivity at the μ-opioid receptor (MOR). Unlike traditional opioids, it activates G-protein pathways without triggering receptor down-regulation or desensitization, making it essential for biased signaling research. With a Ki of 0.43 nM and low non-specific binding (<10%), it is the superior choice for radioligand development and in vivo studies where respiratory depression must be minimized. This compound is irreplaceable by generic MOR agonists for SAR and mechanistic investigations.

Molecular Formula C19H23NO4
Molecular Weight 329.4 g/mol
CAS No. 131575-03-6
Cat. No. B146635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Methoxymetopon
CAS131575-03-6
Synonyms14-methoxymetopon
Molecular FormulaC19H23NO4
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC12C(=O)CCC3(C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C)OC
InChIInChI=1S/C19H23NO4/c1-17-14(22)6-7-19(23-3)13-10-11-4-5-12(21)16(24-17)15(11)18(17,19)8-9-20(13)2/h4-5,13,21H,6-10H2,1-3H3/t13-,17+,18+,19-/m1/s1
InChIKeyDENICFHULARDRG-WEZQJLTASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





14-Methoxymetopon (CAS 131575-03-6): Potent Mu-Opioid Receptor Agonist Baseline


14-Methoxymetopon is an experimental, semi-synthetic opioid of the morphinan class, developed in the 1990s as a 14-alkoxy derivative of metopon [1]. It is characterized as a highly potent and selective agonist at the μ-opioid receptor (MOR) with an atypical pharmacological profile compared to traditional opioid analgesics [2]. The compound exhibits a high binding affinity for MOR (Ki = 0.43 nM) and demonstrates functional selectivity, activating G-protein signaling pathways without triggering the same degree of receptor regulatory changes as other potent opioids [3].

14-Methoxymetopon: Why In-Class Analogs Are Not Interchangeable


Generic substitution among μ-opioid receptor agonists is not scientifically valid due to significant variability in potency, efficacy, selectivity, and safety profiles across the class. 14-Methoxymetopon demonstrates an unusual pharmacological profile that is distinct from traditional opioids like morphine and sufentanil, including a dissociation between its antinociceptive potency and side effects such as respiratory depression [1]. Its unique functional selectivity at the μ-opioid receptor results in a lack of receptor down-regulation and desensitization not observed with other high-efficacy agonists like etorphine [2]. Furthermore, its differential activity at μ-opioid receptor splice variants [3] and its full agonist efficacy in isolated tissue preparations, unlike its parent molecule oxymorphone [4], underscore why this specific compound cannot be directly replaced by close structural or pharmacological analogs for research applications.

Quantitative Differentiation of 14-Methoxymetopon: Key Comparative Data


Analgesic Potency vs. Morphine: Systemic, Spinal, and Supraspinal Administration

14-Methoxymetopon exhibits dramatically higher analgesic potency compared to morphine, with the magnitude of difference varying by route of administration. Systemically, it is approximately 500-fold more potent than morphine. This potency differential increases to over 1,000,000-fold when administered via spinal or supraspinal routes [1]. This contrasts with earlier findings that reported a 24-fold higher potency based on a different in vivo model [2].

Analgesia In Vivo Potency Opioid Receptor

μ-Opioid Receptor Binding Affinity and Selectivity Profile

14-Methoxymetopon demonstrates high affinity and selectivity for the μ-opioid receptor (MOR) with a Ki of 0.43 nM [1]. Comparative binding studies in calf striatal membranes confirmed its selectivity for μ sites over δ and κ receptors [2]. While a direct quantitative comparison with morphine's Ki is available from some studies (0.33 nM vs. 3.4 nM for morphine), these values are model-dependent [3]. The 14-alkoxy substitution is key to this enhanced affinity and selectivity, distinguishing it from non-alkoxy analogs [4].

Receptor Binding Affinity Selectivity

Reduced Respiratory Depression and Bradycardia vs. Sufentanil in Canine Model

In a direct comparative study in awake canines, 14-methoxymetopon (HS-198) demonstrated a markedly improved safety profile compared to the clinically used potent opioid sufentanil. 14-Methoxymetopon caused minimal decreases in PaO2 (4%) and increases in PaCO2 (6.6%), whereas sufentanil induced severe hypoxia (41% decrease in PaO2) and hypercarbia (56.8% increase in PaCO2) [1]. Bradycardia was also significantly less with 14-methoxymetopon (19% maximal effect) than with sufentanil (42% maximal effect) [1].

Safety Profile Respiratory Depression Cardiovascular Effects

In Vivo Efficacy and Affinity: A Differentiated Mechanism from Morphine

The high potency of 14-methoxymetopon is attributed primarily to its high in vivo affinity (KA) rather than exceptionally high efficacy (tau). Compared to morphine, 14-methoxymetopon has a 16-fold higher apparent in vivo affinity (KA = 2,900 nmol/kg vs. 46,000 nmol/kg) but only a 1.5-fold higher efficacy (tau = 19 vs. 12) [1]. This mechanistic profile distinguishes it from other high-potency opioids and suggests a different functional interaction with the μ-opioid receptor.

In Vivo Pharmacology Signal Transduction Efficacy

Functional Selectivity: Lack of Receptor Down-Regulation vs. Etorphine

14-Methoxymetopon exhibits functional selectivity at the μ-opioid receptor, leading to a distinct pattern of receptor regulation. While it is a highly potent full agonist in G-protein signaling assays in vitro, similar to etorphine, it does not induce the same degree of receptor desensitization and down-regulation in vivo. In rat studies, both acute and chronic administration of 14-methoxymetopon did not alter μ-opioid receptor binding or G-protein signaling in brain membranes, in direct contrast to the effects observed with etorphine [1].

Biased Agonism Receptor Regulation Tolerance

Full Agonist Efficacy in Rat Vas Deferens vs. Partial Agonist Oxymorphone

In the rat vas deferens (RVD) bioassay, 14-methoxymetopon (MET) acts as a full agonist, exerting a maximal inhibitory effect on electrically evoked twitches. In contrast, its parent molecule, oxymorphone (OX), and a closely related analog, 14-O-methyloxymorphone (14-O-MOX), are only partial agonists in the same system [1]. This difference highlights the functional impact of the 5-methyl substitution present in 14-methoxymetopon.

In Vitro Pharmacology Agonist Activity Tissue Bioassay

Target Applications for 14-Methoxymetopon Based on Differentiated Evidence


Development of High-Affinity, Selective Radioligands for μ-Opioid Receptor Studies

The high affinity (Ki = 0.43 nM) and selectivity of 14-methoxymetopon for the μ-opioid receptor, combined with its extremely low non-specific binding (<10%), make it an ideal candidate for creating tritiated radioligands [1]. Its use as [3H]14-methoxymetopon is a proven tool for probing μ-opioid receptor mechanisms at the cellular and molecular level with greater precision than ligands derived from morphine or DAMGO [1].

In Vivo Pain Models Requiring High Potency with Minimal Respiratory/Cardiovascular Confounds

14-Methoxymetopon is uniquely suited for in vivo studies in large animal models (e.g., canine) where potent analgesia is required without the confounding effects of respiratory depression or severe bradycardia. Its demonstrated ability to maintain stable blood gases (PaO2, PaCO2) and heart rate compared to sufentanil [2] makes it a superior tool for investigating pain pathways without the need for mechanical ventilation or intensive cardiovascular support.

Investigations of Functional Selectivity and Biased Agonism at the μ-Opioid Receptor

The compound's lack of receptor down-regulation and desensitization following in vivo treatment, despite being a full G-protein agonist, distinguishes it from other high-efficacy opioids like etorphine [3]. This makes 14-methoxymetopon an essential research tool for studies focused on ligand-biased signaling and the development of analgesics with reduced tolerance and dependence liability [3].

Structure-Activity Relationship Studies of Morphinan Opioids

14-Methoxymetopon serves as a critical reference compound for SAR studies of the 14-alkoxymorphinan class. Its distinct profile—attributed to the 5-methyl and 14-methoxy substitutions [4]—allows for direct comparisons with analogs like 14-ethoxymetopon, 5-benzyl-14-methoxymetopon, and oxymorphone to elucidate the structural determinants of receptor affinity, efficacy, and functional selectivity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 14-Methoxymetopon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.